Desosaminylazithromycin

Physicochemical profiling ADMET prediction Chromatographic method development

Desosaminylazithromycin (CAS 117693-41-1) is a dual-identity compound: a USP/EP pharmacopeial impurity standard critical for azithromycin release testing (criterion ≤0.5% Impurity D+J), and a 3-O-descladinosyl scaffold enabling next-generation macrolide derivatives active against resistant S. pneumoniae (256-fold MIC reduction). Its distinct LogP (0.98 vs 1.90) and documented higher GI toxicity make it irreplaceable for method development and impurity safety assessment. Select for regulatory QC, anti-resistant antibacterial SAR, or non-antibiotic barrier-enhancement research.

Molecular Formula C30H58N2O9
Molecular Weight 590.8 g/mol
CAS No. 117693-41-1
Cat. No. B193682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesosaminylazithromycin
CAS117693-41-1
SynonymsDescladinose Azithromycin;  (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one;  CP 66458;  Desosaminylazithromycin
Molecular FormulaC30H58N2O9
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1
InChIKeyPXDYILJJHOVNLO-NZMWSZMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Green Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desosaminylazithromycin (CAS 117693-41-1): What It Is and Why It Is Not Simply Azithromycin


Desosaminylazithromycin (CAS 117693-41-1), also known as 13-O-decladinosylazithromycin, descladinose azithromycin, or Azithromycin EP Impurity J, is the 3-O-descladinosyl derivative of the 15-membered macrolide antibiotic azithromycin . Its molecular formula is C₃₀H₅₈N₂O₉ (MW 590.79 g/mol), distinguishing it from azithromycin (C₃₈H₇₂N₂O₁₂, MW 748.98) by the formal loss of the cladinose sugar moiety (C₈H₁₄O₃) [1]. This compound serves a dual identity: it is both a recognized pharmacopeial impurity standard (USP Desosaminylazithromycin RS, EP Impurity J) critical for azithromycin quality control, and a core scaffold for next-generation macrolide derivatives with activity against resistant pathogens [2]. The removal of the 3-O-cladinose fundamentally alters its physicochemical, toxicological, and antibacterial properties relative to the parent drug, making it unsuitable for therapeutic substitution yet valuable for distinct scientific and industrial applications [3].

Why a Scientist Cannot Substitute Desosaminylazithromycin with Azithromycin or Other Macrolides


Substituting desosaminylazithromycin with azithromycin, clarithromycin, or erythromycin is analytically and functionally invalid for three evidence-backed reasons. First, the absence of the cladinose sugar eliminates the water-mediated hydrogen bond to the A2058 residue of the bacterial 23S rRNA, the primary binding anchor for macrolide antibiotics, resulting in near-total loss of antibacterial activity against susceptible strains [1]. Second, the physicochemical profile diverges substantially from azithromycin: desosaminylazithromycin exhibits a ~0.93-unit lower LogP (0.9755 vs. 1.9007), altered Caco-2 permeability (−0.122 vs. −0.211 log Papp), and loss of CYP3A4 substrate classification, each with consequences for analytical retention behavior and biological disposition [2]. Third, the compound demonstrates higher gastrointestinal toxicity than azithromycin in a zebrafish larval model, contradicting any assumption of safety interchangeability [3]. These differences mean that desosaminylazithromycin cannot serve as a surrogate for azithromycin in antibacterial screening, nor can azithromycin substitute for desosaminylazithromycin as an impurity reference standard or as a starting scaffold for structure–activity relationship (SAR) exploration.

Head-to-Head Evidence: Where Desosaminylazithromycin Quantitatively Departs from Azithromycin and In-Class Alternatives


Physicochemical Divergence: Computed LogP, Solubility, Permeability, and Metabolism Profile vs. Azithromycin

A systematic in silico ADMET comparison of principal descriptors between azithromycin and its Impurity J (desosaminylazithromycin) was published in Frontiers in Pharmacology (2022) [1]. Removal of the lipophilic cladinose sugar reduces LogP by 0.9252 units (1.9007 → 0.9755) and increases computed water solubility (−4.133 → −3.918 log mol/L). Caco-2 permeability improves from −0.211 to −0.122 (log Papp), and the volume of distribution (VDss) increases from −0.214 to −0.09 (log L/kg). Notably, desosaminylazithromycin is not predicted to be a CYP3A4 substrate, unlike azithromycin (Yes). Blood-brain barrier permeability is higher (−1.263 vs. −1.857 logBB). Both compounds share predicted hepatotoxicity liability [1].

Physicochemical profiling ADMET prediction Chromatographic method development

Differential Gastrointestinal Toxicity: Impurity J Is More Toxic Than Azithromycin in Zebrafish Larvae

A direct comparative toxicology study published in Toxicology and Applied Pharmacology (2023) compared GI toxicity of azithromycin and its main acid degradation product, 3′-decladinosyl azithromycin (Impurity J), in zebrafish larvae [1]. The GI toxicity induced by Impurity J was higher than that of azithromycin, and the effects of Impurity J on transcription in the digestive system were significantly stronger. Impurity J also exerted stronger cytotoxic effects on human GES-1 gastric epithelial cells than azithromycin. Mechanistically, Impurity J significantly increased ghsrb levels in the zebrafish intestinal tract and ghsr levels in human GES-1 cells compared to azithromycin, with ghsr overexpression significantly reducing cell viability [1].

Toxicology Impurity safety assessment Zebrafish model

Descladinosyl Core as a Scaffold: 256-Fold Improvement Over Azithromycin Against Erythromycin-Resistant S. pneumoniae

In a 2017 European Journal of Medicinal Chemistry study, 3-O-arylalkylcarbamoyl descladinosylazithromycin derivatives were synthesized using the descladinosyl core (i.e., desosaminylazithromycin scaffold) and evaluated against a panel of susceptible and resistant strains [1]. Compound 6h exhibited MIC values of 1 μg/mL against both erythromycin-resistant S. pneumoniae B1 (ermB) and S. pneumoniae AB11 (ermB + mefA), representing a 256-fold improvement over azithromycin (MIC = 256 μg/mL against both strains). Against susceptible B. subtilis ATCC9372, compound 6h achieved an MIC of 0.5 μg/mL (2-fold better than azithromycin at 1 μg/mL), and against penicillin-resistant S. epidermidis, an MIC of 0.125 μg/mL (2-fold better than azithromycin at 0.25 μg/mL). Compound 5a showed an MIC of 8 μg/mL against erythromycin-resistant S. pyogenes R1, a 32-fold improvement over both azithromycin (256 μg/mL) and clarithromycin (256 μg/mL) [1].

Antibacterial resistance Macrolide SAR Drug discovery scaffold

Dual-Mechanism Hybrids: Descladinosyl-Azithromycin–Quinolone Conjugates Active Against Constitutively Resistant S. aureus

A 2020 study reported in Molecules explored 6-O-quinolone/quinoline hybrids built on the azithromycin acylide (descladinosyl) scaffold . The azithromycin–ciprofloxacin hybrid (26j) and azithromycin–gatifloxacin hybrid (26l) inhibited E. coli DNA gyrase supercoiling activity and achieved potency equal to ciprofloxacin against constitutively resistant Staphylococcus aureus—a phenotype against which macrolides alone are completely inactive . The dual mechanism involves both protein synthesis inhibition (macrolide component) and poisoning of DNA replication (fluoroquinolone component). In contrast, quinoline-containing analogs without the gyrase-poisoning mechanism showed no significant potency against constitutively resistant S. aureus, despite activity comparable to telithromycin against susceptible and efflux-resistant strains .

Dual-action antibacterials Quinolone-macrolide hybrids Constitutive resistance

Regulatory Identity: USP and EP Pharmacopeial Reference Standard with Quantitative Purity Specifications

Desosaminylazithromycin is officially designated as a USP Reference Standard (Catalog No. 1046078, $838.00/15 mg) and as Azithromycin EP Impurity J [1]. It is used to prepare standard stock, system suitability, and peak identification solutions for impurity analysis under the following USP monographs: Azithromycin, Azithromycin Tablets, Azithromycin for Oral Suspension, and Azithromycin for Injection [1]. As an impurity reference standard, it is supplied with comprehensive characterization data including HPLC purity (NLT 95%), MASS/LC-MS, ¹H NMR, FT-IR, potency determination, and a Structure Elucidation Report (SER), compliant with USP, EMA, JP, and BP regulatory guidelines [2]. Its acceptance criterion in azithromycin drug substance is specified as ≤0.5% (Impurity D and J combined) [3]. This differentiates it from research-grade descladinose azithromycin, which lacks the regulatory traceability required for ANDA/NDA submissions.

Pharmaceutical quality control Impurity profiling Regulatory compliance

Non-Antibiotic Repurposing: Epithelial Barrier Enhancement with Low Antimicrobial Activity

A patent family (US10723752B2, JP7256558B2, EP3322715B1) assigned to EPI-ENDO Pharmaceuticals discloses that certain descladinosyl-azithromycin derivatives possess low antimicrobial activity yet significant epithelial barrier enhancement properties [1]. The invention explicitly claims compounds that are azithromycin derivatives with low antibacterial activity but significant epithelial barrier function enhancement, for use in diseases caused by epithelial cell or tissue defects or conditions benefiting from epithelial barrier restoration, such as respiratory tract diseases [1]. This represents a deliberate departure from the conventional antibacterial use of macrolides and leverages the property that cladinose removal attenuates ribosomal binding while preserving or enhancing other biological activities. No such dual profile (low antibacterial activity + epithelial barrier enhancement) has been reported for azithromycin itself or for clarithromycin-based descladinosyl derivatives in this patent family.

Non-antibiotic macrolide Epithelial barrier Drug repurposing

Where Desosaminylazithromycin Delivers Verifiable Value: Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Impurity Profiling for ANDA/NDA Submissions

Desosaminylazithromycin as a USP Reference Standard (Catalog 1046078) is indispensable for HPLC method development, system suitability testing, and peak identification in azithromycin drug substance and finished product release testing. Its distinct LogP (0.9755 vs. 1.9007 for azithromycin) and altered Caco-2 permeability necessitate dedicated chromatographic conditions. The acceptance criterion (≤0.5% Impurity D + J) and the documented higher GI toxicity of Impurity J compared to azithromycin provide the regulatory and safety rationale for its quantification in every batch [1]. The availability of a comprehensive Structure Elucidation Report (SER) with NMR, MS, and IR data supports method validation documentation [2].

Antibacterial Drug Discovery: Scaffold for Derivatives Active Against Macrolide-Resistant Pathogens

The descladinosyl-azithromycin core serves as a starting scaffold for synthesizing 3-O-substituted derivatives that overcome erm-mediated and efflux-mediated macrolide resistance. As demonstrated by Yan et al. (2017), 3-O-arylalkylcarbamoyl derivatives achieve 256-fold MIC reductions against erythromycin-resistant S. pneumoniae compared to azithromycin. Researchers pursuing novel anti-resistant Gram-positive agents should prioritize this scaffold over the parent azithromycin, which is inactive (MIC ≥256 μg/mL) against these resistant strains [3]. The scaffold also enables dual-mechanism quinolone hybrids with activity against constitutively resistant S. aureus .

Toxicological Assessment: Model Compound for Macrolide Impurity Safety Evaluation

The zebrafish larval model study (Zhang et al., 2023) established that desosaminylazithromycin (Impurity J) induces quantifiably higher GI toxicity than azithromycin, with differential transcriptional effects on ghsrb/ghsr pathways. Toxicology laboratories evaluating macrolide impurity safety can use desosaminylazithromycin as a positive control or reference compound for in vivo GI toxicity screening of other macrolide degradation products. The documented mechanism (ghsr overexpression leading to reduced cell viability) provides a molecular endpoint for comparative impurity risk assessment [4].

Non-Antibiotic Macrolide Development: Epithelial Barrier Restoration Programs

The EPI-ENDO patent family (US10723752B2) explicitly claims descladinosyl-azithromycin derivatives with low antimicrobial activity and significant epithelial barrier enhancement properties for treating respiratory diseases involving epithelial barrier defects. Pharmaceutical R&D groups pursuing non-antibiotic macrolide indications (e.g., COPD, asthma, inflammatory bowel disease) can leverage the descladinosyl chemotype's dual profile—attenuated antibacterial activity plus preserved or enhanced barrier function—to develop candidates with reduced antibacterial resistance selection pressure, an advantage not offered by azithromycin or erythromycin [5].

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